N-(3-chlorophenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide
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Overview
Description
N-(3-chlorophenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex molecular structure, which includes a chlorophenyl group, a nitro group, and a pyridinylmethylamino group attached to a benzamide core. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Chlorination: The chlorophenyl group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent such as thionyl chloride.
Amidation: The formation of the benzamide core is accomplished by reacting the chloronitrobenzene intermediate with an amine, such as pyridin-3-ylmethylamine, under appropriate conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction temperatures, and catalysts to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides or imines.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Reduction: Formation of N-(3-chlorophenyl)-3-amino-4-(pyridin-3-ylmethylamino)benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxides or imines.
Scientific Research Applications
N-(3-chlorophenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of infectious diseases such as tuberculosis.
Pharmacology: Research focuses on its interactions with biological targets, including enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, disrupting normal cellular functions and exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A derivative studied for its anti-tubercular activity.
N-phenylpyrazine-2-carboxamides: Compounds with similar structural features and biological activities.
Uniqueness
N-(3-chlorophenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. Its combination of a chlorophenyl group, nitro group, and pyridinylmethylamino group distinguishes it from other similar compounds and contributes to its specific applications in scientific research.
Properties
IUPAC Name |
N-(3-chlorophenyl)-3-nitro-4-(pyridin-3-ylmethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3/c20-15-4-1-5-16(10-15)23-19(25)14-6-7-17(18(9-14)24(26)27)22-12-13-3-2-8-21-11-13/h1-11,22H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGABVJATDATQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)NCC3=CN=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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